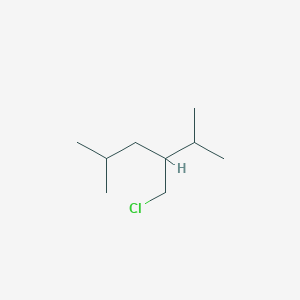
3-(Chloromethyl)-2,5-dimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-2,5-dimethylhexane is an organic compound characterized by a hexane backbone with chloromethyl and dimethyl substituents. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,5-dimethylhexane typically involves the chloromethylation of 2,5-dimethylhexane. One common method includes the reaction of 2,5-dimethylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2,5-dimethylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Amines, ethers, or thioethers.
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-2,5-dimethylhexane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,5-dimethylhexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzene: Similar in having a chloromethyl group but differs in the aromatic ring structure.
2,5-Dimethylhexane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Chloromethylcyclohexane: Contains a cyclohexane ring instead of a linear hexane chain.
Uniqueness
3-(Chloromethyl)-2,5-dimethylhexane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chloromethylated compounds. Its combination of a linear hexane backbone with chloromethyl and dimethyl groups makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-(chloromethyl)-2,5-dimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-7(2)5-9(6-10)8(3)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
HADWAKCBJHCBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13263564.png)
![2-[(Octan-2-yl)amino]propan-1-ol](/img/structure/B13263571.png)
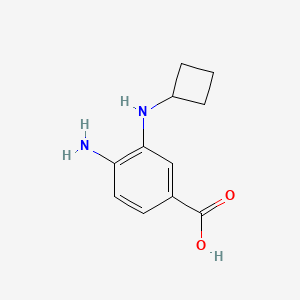
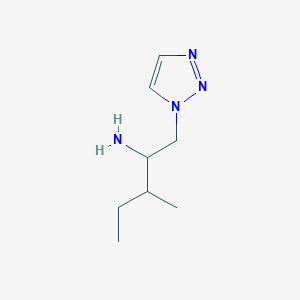

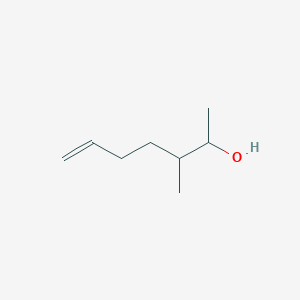
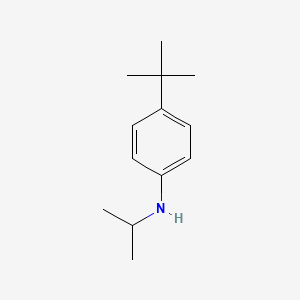
![4-Chloro-2-[(propylamino)methyl]phenol](/img/structure/B13263605.png)
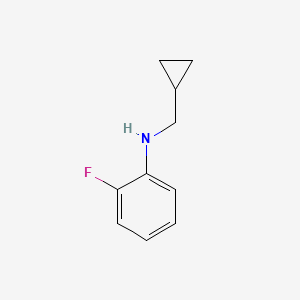

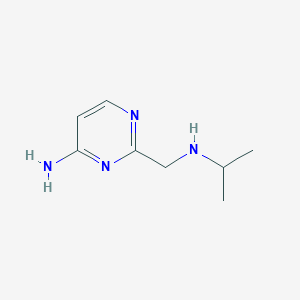
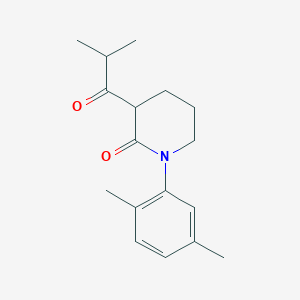
![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13263631.png)
![[1-(5-Bromothiophen-2-yl)ethyl][3-(dimethylamino)propyl]amine](/img/structure/B13263645.png)
